Stereochemical Identity: E-Isomer Versus Z-Isomer Active Pharmaceutical Ingredient
Cefixime Impurity D is the (E)-geometric isomer of cefixime, whereas the active pharmaceutical ingredient (cefixime trihydrate) exists in the (Z)-configuration at the oxime moiety . This stereochemical distinction represents a fundamental structural divergence from the parent drug and from other impurities such as Impurity E, which is a desvinyl analog lacking the vinyl substituent [1].
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (E)-configuration at oxime moiety |
| Comparator Or Baseline | Cefixime active pharmaceutical ingredient: (Z)-configuration; Impurity E: desvinyl analog, different molecular formula |
| Quantified Difference | Geometric isomerism versus positional/structural modification |
| Conditions | Structural identification via NMR and mass spectrometry as defined in EP monograph |
Why This Matters
The stereochemical identity dictates that Impurity D requires a distinct reference standard; response factors differ from the API, and regulatory submissions must demonstrate specific control of the (E)-isomer content.
- [1] Qitaibio. Cefixime EP Impurity D and Impurity E Product Comparison. CAS: 97164-56-2 and 72701-01-0. View Source
